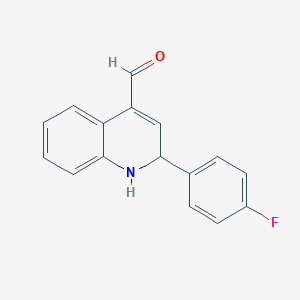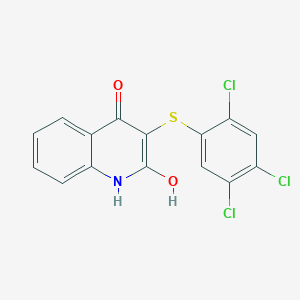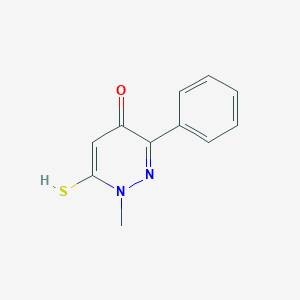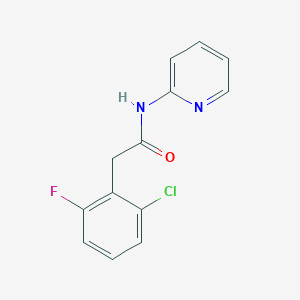
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-thiazolyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-imidazolyl)acetamide
Uniqueness
This compound is unique due to its specific combination of chloro, fluoro, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
380631-86-7 |
|---|---|
Molecular Formula |
C13H10ClFN2O |
Molecular Weight |
264.68g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-4-3-5-11(15)9(10)8-13(18)17-12-6-1-2-7-16-12/h1-7H,8H2,(H,16,17,18) |
InChI Key |
GQADUFZVZPUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
solubility |
30.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


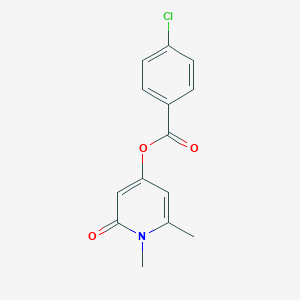
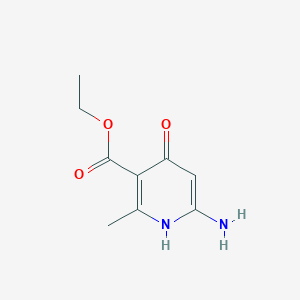
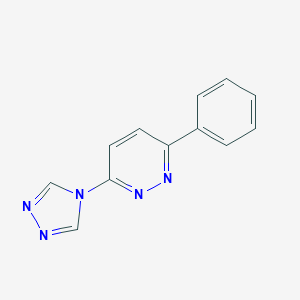
![2-phenyl-3H,10H-pyridazino[6,1-b][1,3]benzothiazine-3,10-dione](/img/structure/B373116.png)
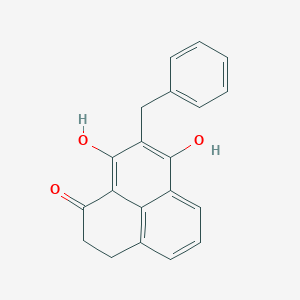
![N-(6-phenyl-3-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B373119.png)
![3-benzyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373120.png)


![4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl benzoate](/img/structure/B373129.png)
![5,5-dichloro-11b-methyl-3,3a,11b,11c-tetrahydro-1H-pyrido[3,2,1-jk]carbazole-4,6(2H,5H)-dione](/img/structure/B373131.png)
